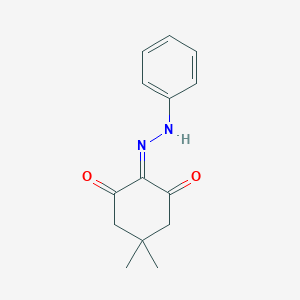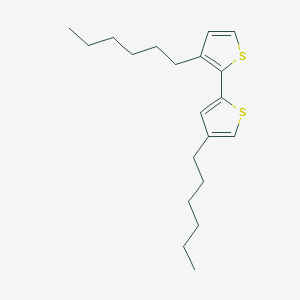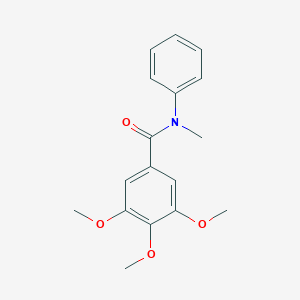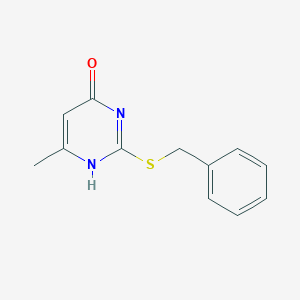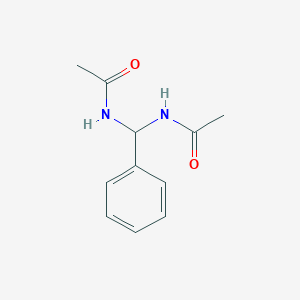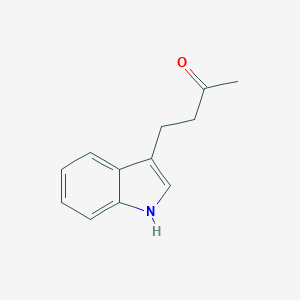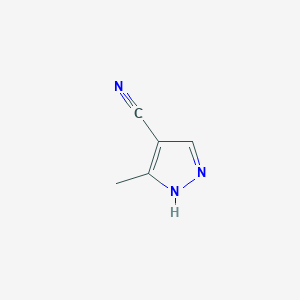![molecular formula C26H16N2O4 B182864 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 25744-09-6](/img/structure/B182864.png)
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that belongs to the class of oxazole derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one exhibits significant biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several diseases. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments is its high potency and selectivity towards certain biological targets. However, the compound is also associated with certain limitations such as its poor solubility in water and low bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one. One of the potential areas of research is to investigate the compound's potential use as a photosensitizer in photodynamic therapy. Another direction could be to explore the compound's potential as a drug candidate for the treatment of inflammatory and autoimmune diseases. Further studies could also be conducted to optimize the synthesis method and improve the compound's bioavailability.
Conclusion:
In conclusion, 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a promising compound that has potential applications in the field of medicinal chemistry. Its high potency and selectivity towards certain biological targets make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and optimize the compound's bioavailability for its potential use as a drug candidate.
Synthesemethoden
The synthesis of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves the condensation of 2-acetylphenylamine and 4-formylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential applications of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
CAS-Nummer |
25744-09-6 |
|---|---|
Produktname |
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Molekularformel |
C26H16N2O4 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
4-[[4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H16N2O4/c29-25-21(27-23(31-25)19-7-3-1-4-8-19)15-17-11-13-18(14-12-17)16-22-26(30)32-24(28-22)20-9-5-2-6-10-20/h1-16H |
InChI-Schlüssel |
XYSKEVMXUOWHBI-YHARCJFQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)/C=C\4/N=C(OC4=O)C5=CC=CC=C5)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2 |
Andere CAS-Nummern |
25744-09-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



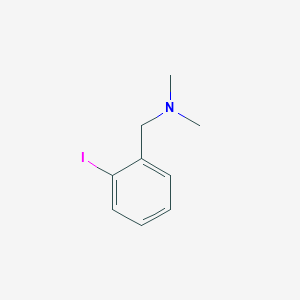
![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
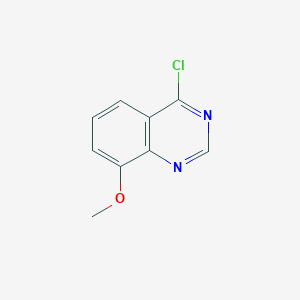
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
